5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

Organic Chemistry Process Chemistry Solid-State Characterization

Researchers requiring precise C-5 imidazole functionalization face the risk of regioisomer cross-contamination that invalidates SAR studies. 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride eliminates this uncertainty through its definitive C-5 substitution pattern. • mp 160-162°C: a rapid identity verification point to confirm the correct regioisomer before use. • LogP 0.55: delivers hydrophilic character that is often essential for favorable ADME profiles in drug candidates. • Reactive chloromethyl electrophile: enables efficient alkylation of amines, thiols, and other nucleophiles under standard conditions. Supplied as the stable hydrochloride salt; ready for immediate use in NHC ligand development, histamine receptor modulator synthesis, and agrochemical intermediate production.

Molecular Formula C5H8Cl2N2
Molecular Weight 167.03 g/mol
CAS No. 90773-41-4
Cat. No. B1368263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
CAS90773-41-4
Molecular FormulaC5H8Cl2N2
Molecular Weight167.03 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CCl.Cl
InChIInChI=1S/C5H7ClN2.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H
InChIKeyOMXYXOIKYRALRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-1-methyl-1H-imidazole HCl: Key Intermediate


5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is an N-methylated imidazole derivative featuring a reactive chloromethyl group at the C-5 position, provided as a stable hydrochloride salt [1]. As a key building block in heterocyclic chemistry, its specific substitution pattern differentiates it from other chloromethyl-imidazole regioisomers, which exhibit distinct reactivity profiles [2]. This compound is primarily utilized as an alkylating agent and intermediate for introducing imidazole-containing motifs into more complex pharmaceutical and agrochemical structures .

Regioisomeric Integrity: Position Matters


The substitution pattern of a chloromethyl group on the imidazole ring is not arbitrary; it dictates the electronic environment and steric accessibility of the reactive center [1]. The C-5 position is electronically distinct from the C-2 and C-4 positions, exhibiting higher reactivity toward electrophilic substitution due to the inductive effect of the adjacent N-1 nitrogen [1]. Consequently, substituting the 5-chloromethyl derivative with a 2- or 4-isomer is not a viable option in synthetic sequences where regiochemical fidelity is critical for the desired biological activity or material property of the final product. This difference is also reflected in the divergent physical properties of the regioisomers, which can impact handling and purification protocols [2].

Comparative Property Data


Melting Point: Isomeric Purity Indicator

The melting point of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (160-162°C) is significantly lower than that of its 2-regioisomer (175-179°C) and higher than its 4-regioisomer (153-154°C) [1]. This difference in thermal properties serves as a practical identifier and a key quality control parameter, ensuring the correct isomer is procured for research requiring the C-5 substitution pattern.

Organic Chemistry Process Chemistry Solid-State Characterization

Lipophilicity (LogP) Assessment

The calculated partition coefficient (LogP) for 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is 0.55 . This low value indicates a hydrophilic character, which is desirable for aqueous solubility and may contrast with other, more lipophilic imidazole derivatives. While a direct, experimentally-derived LogP comparison for its closest regioisomers is not available in the primary literature, this value serves as a crucial baseline for predicting its behavior in biological assays and multi-step syntheses involving aqueous workups.

Medicinal Chemistry ADME/Tox Profiling Computational Chemistry

C-5 Positional Reactivity

The chloromethyl group at the C-5 position of the imidazole ring is positioned within a unique electronic environment that enhances its reactivity. Studies on the reactivity of imidazole C-H bonds demonstrate that the C-5 position exhibits higher reactivity toward electrophilic substitution compared to the C-4 position, an effect attributed to the inductive stabilization from the adjacent N-1 nitrogen [1]. While this is a class-level inference based on C-H arylation, it provides a mechanistic rationale for why the C-5 chloromethyl derivative may offer a kinetically distinct profile as an alkylating agent compared to the C-4 isomer.

Synthetic Methodology Reaction Mechanism Medicinal Chemistry

Prioritized Applications


Imidazole-Based Drug Synthesis

This compound is the preferred starting material when a synthetic route requires a C-5 substituted N-methylimidazole core. Its unique melting point (160-162°C) provides a simple quality check to ensure the correct regioisomer is used, mitigating the risk of generating inactive or undesired analogs in structure-activity relationship (SAR) studies. The class-level inference of heightened C-5 reactivity supports its use in sequences demanding a specific alkylation step. [1][2]

Histamine H3/H4 Receptor Antagonists

Literature indicates that imidazole-based compounds are key scaffolds for histamine receptor modulators. 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride serves as a critical electrophilic intermediate to append the imidazole core to various amines and other nucleophiles, a common motif in H3 and H4 antagonists. Its favorable LogP of 0.55 suggests it contributes a hydrophilic element to the final drug-like molecule.

Imidazole Ligands for Catalysis

For the development of novel N-heterocyclic carbene (NHC) ligands or other metal-binding scaffolds, precise control over the imidazole substitution pattern is crucial for tuning catalytic activity and selectivity. This compound provides a direct entry point for functionalizing the C-5 position, which, based on its electronic properties, is a strategic site for modulating ligand electronics and sterics. [2]

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